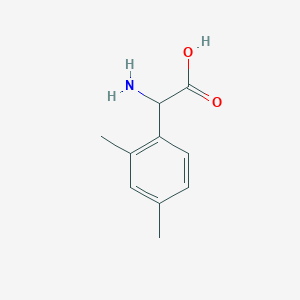

Amino(2,4-dimethylphenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

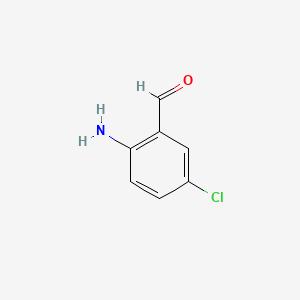

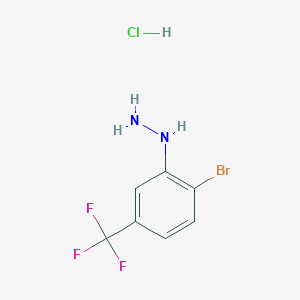

Amino(2,4-dimethylphenyl)acetic acid is a compound that can be considered an analog of phenylglycine, where the phenyl ring is substituted with two methyl groups at the 2 and 4 positions. This structure is related to the family of unnatural amino acids, which can be synthesized under biomimetic conditions and have potential applications in various fields, including medicinal chemistry and biochemistry.

Synthesis Analysis

The synthesis of related unnatural amino acids has been demonstrated through reactions of simple amino acids with α,β-acetylenic γ-hydroxyacid nitriles under mild conditions, yielding a family of compounds with a 5-imino-2,5-dihydro-3-furanyl substituent at the amino group . Additionally, derivatization techniques have been employed to convert amino acids with N-methyl or cyclic secondary amine groups into volatile derivatives suitable for assay development . These methods involve the formation of amide acetal intermediates and direct esterification of carboxylic acid groups.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction, which confirms the zwitterionic nature of the synthesized amino acids with a protonated imino group . Furthermore, the molecular structure, hyperpolarizability, and electronic properties of similar compounds have been studied using various spectroscopic methods and computational analyses, providing insights into the stability and charge transfer within the molecules .

Chemical Reactions Analysis

The reactivity of amino acids with protecting groups has been explored, with studies showing that certain carbamates can release free amines or amino acids upon irradiation, indicating potential applications in photochemical deprotection strategies . Additionally, the synthesis and use of reagents for the protection of carboxylic acids have been described, which are stable under basic conditions and can be converted to other functional groups such as esters, amides, and aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. For instance, FT-IR spectroscopy has been used to analyze the vibrational wavenumbers, and the red shift in the NH stretching frequency suggests proton transfer to a neighboring oxygen atom . The thermal stability of these compounds has been assessed using thermal analysis methods such as TGA and DTA . Additionally, the fluorescence properties of certain aromatic d-amino acids have been evaluated, showing potential for applications in fluorescence spectroscopy .

Applications De Recherche Scientifique

Liquid Chromatographic Analysis

Amino(2,4-dimethylphenyl)acetic acid derivatives have been utilized in the development of liquid chromatographic methods. For instance, 4-amino-N-(2,6-dimethylphenyl)-benzamide, a compound related to Amino(2,4-dimethylphenyl)acetic acid, has been studied for its potential as a new anticonvulsant. A method for liquid chromatographic determination of its serum and urine concentrations was developed, crucial for pharmacokinetic studies (Dockens, Ravis, & Clark, 1987).

Anticonvulsant Research

Compounds structurally related to Amino(2,4-dimethylphenyl)acetic acid have been explored for their anticonvulsant properties. One such compound, 4-amino-N-(2,6-dimethylphenyl)benzamide, showed effective anticonvulsant activity in animal models (Robertson et al., 1987).

Impact on Polymorphism and Crystal Shape

Research has been conducted on mefenamic acid, a compound similar to Amino(2,4-dimethylphenyl)acetic acid, to study the effects of solvents on its polymorphism and crystal shape. This kind of research is significant in understanding the physical properties of pharmaceutical compounds (Mudalip et al., 2018).

Herbicide Degradation and Movement Studies

Amino(2,4-dimethylphenyl)acetic acid's structural analogs, like 2,4-Dichlorophenoxyacetic acid (2,4-D), have been extensively studied for their degradation and movement in the soil under different conditions. These studies are crucial for understanding the environmental impact of herbicides (Wilson & Cheng, 1976).

Analysis of Fluorescence Quenching Properties

The fluorescence quenching properties of compounds related to Amino(2,4-dimethylphenyl)acetic acid, such as dinitrophenols, have been investigated. Understanding these properties can help explain the toxicity of these compounds (Dumitraş Huţanu & Pintilie, 2013).

Antitumor Activity Studies

Compounds like 5,6-dimethylxanthenone-4-acetic acid, structurally related to Amino(2,4-dimethylphenyl)acetic acid, have been investigated for their antitumor activities. Such studies are vital for the development of new anticancer drugs (Zhao et al., 2002).

Corrosion Inhibition Effects

Amino acids containing functional groups similar to those in Amino(2,4-dimethylphenyl)acetic acid have been studied for their corrosion inhibition effects. This research is important for industrial applications, particularly in metal preservation (Kaya et al., 2016).

Propriétés

IUPAC Name |

2-amino-2-(2,4-dimethylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-3-4-8(7(2)5-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXDTKWYXLIFNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378232 |

Source

|

| Record name | amino(2,4-dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino(2,4-dimethylphenyl)acetic acid | |

CAS RN |

299168-20-0 |

Source

|

| Record name | amino(2,4-dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)